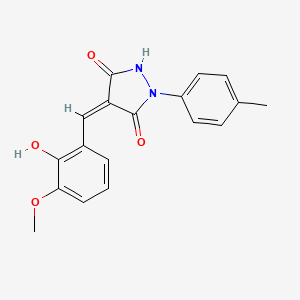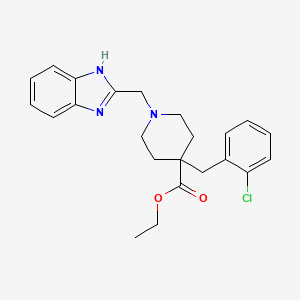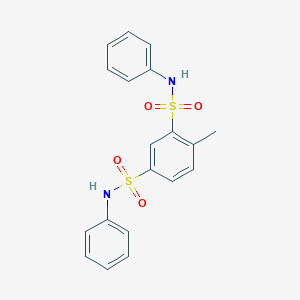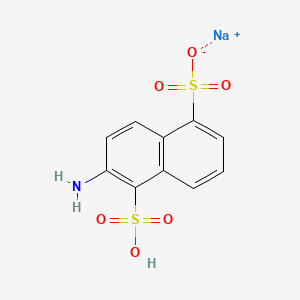![molecular formula C16H15BrClNOS B5118086 N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide, also known as BDA-410, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the thioacetamide class of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has also been shown to inhibit the activity of the Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In animal models of neurodegenerative diseases, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to protect neurons from oxidative stress and improve cognitive function. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to have anti-inflammatory properties and reduce inflammation in animal models of arthritis.
実験室実験の利点と制限
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various signaling pathways, and its potential in various scientific research applications. However, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide. One potential direction is to study the potential of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is to study the potential of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide in other inflammatory diseases such as inflammatory bowel disease. Furthermore, future research could focus on the development of more soluble derivatives of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide that could be used in aqueous solutions.
合成法
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide involves the reaction between 4-bromo-2,6-dimethylphenylamine and 4-chlorobenzenethiol in the presence of potassium carbonate and DMF at high temperature. The resulting product is then purified through column chromatography to obtain N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide in high yield and purity.
科学的研究の応用
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been studied for its potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of these diseases. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been studied for its anti-inflammatory properties and potential in treating inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-10-7-12(17)8-11(2)16(10)19-15(20)9-21-14-5-3-13(18)4-6-14/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJNBZYWOQOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=CC=C(C=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)

![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)

![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)

![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
